molecular formula C17H24N2O6S B145048 Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate CAS No. 138384-97-1

Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate

Cat. No.: B145048
CAS No.: 138384-97-1
M. Wt: 384.4 g/mol
InChI Key: JEFLDVXIWBKZRU-UHFFFAOYSA-N
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Description

Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate is an organic compound with the molecular formula C17H24N2O6S and a molecular weight of 384.45 g/mol . This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and a benzoate ester, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce the deprotected piperazine derivative .

Scientific Research Applications

Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of biochemical probes and as a building block for bioactive molecules.

    Medicine: It is a precursor in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate involves its ability to interact with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The sulfonyl group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)carbonyl)benzoate: Similar structure but with a carbonyl group instead of a sulfonyl group.

    Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)amino)benzoate: Contains an amino group instead of a sulfonyl group.

Uniqueness

Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate is unique due to the presence of both the sulfonyl and benzoate ester groups, which provide distinct reactivity and solubility properties. This makes it a valuable intermediate in the synthesis of a wide range of compounds .

Properties

IUPAC Name

tert-butyl 4-(4-methoxycarbonylphenyl)sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6S/c1-17(2,3)25-16(21)18-9-11-19(12-10-18)26(22,23)14-7-5-13(6-8-14)15(20)24-4/h5-8H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFLDVXIWBKZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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